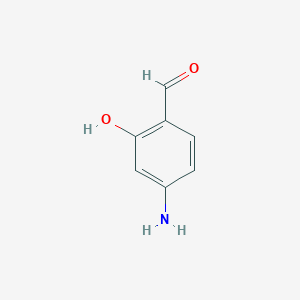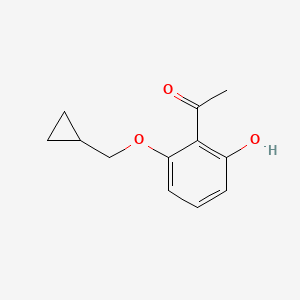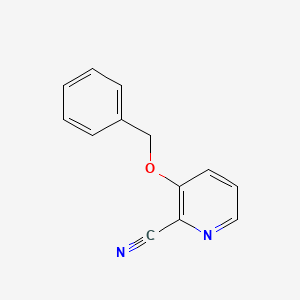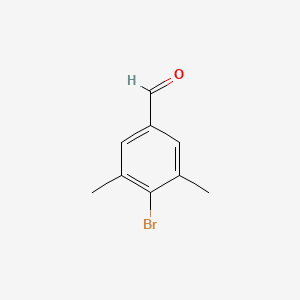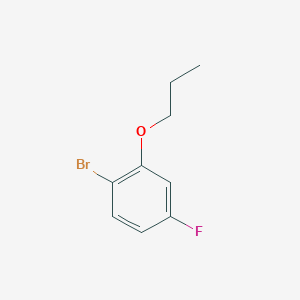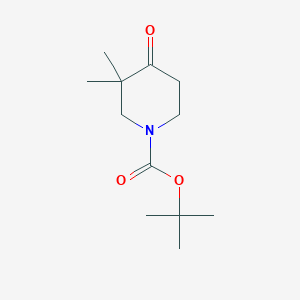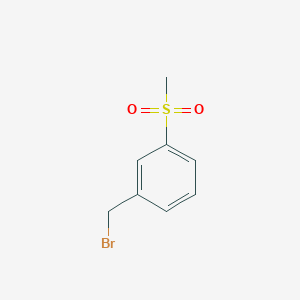
1-(Bromomethyl)-3-(methylsulfonyl)benzene
Vue d'ensemble
Description
1-(Bromomethyl)-3-(methylsulfonyl)benzene, also known as 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, is a unique chemical compound . It has an empirical formula of C8H8Br2O2S and a molecular weight of 328.02 .
Molecular Structure Analysis
The SMILES string for this compound is O=S(C1=CC(Br)=CC=C1CBr)©=O . This notation provides a way to represent the structure of the chemical using ASCII strings.Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.02 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Single-Benzene-Based Fluorophores (SBBFs)
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : SBBFs, which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in various basic research fields and industries . They have ushered in a new era in biology and materials science .
- Methods of Application or Experimental Procedures : The design and analysis of SBBFs involve studying the relationship between its structure and photophysical properties both in the solution- and solid-state .
- Results or Outcomes : Hundreds of organic fluorophores have been developed, and many studies have introduced new rationales for the fluorophore design . The physicochemical properties of SBBFs and representative examples of their applications provide useful context for the development of new SBBF derivatives in fluorophore-related materials science fields .
Controlled Radical Polymerization of Styrene
- Scientific Field : Polymer Chemistry .
- Summary of the Application : “1-(Bromomethyl)-3-(methylsulfonyl)benzene” can be used in the controlled radical polymerization of styrene .
- Methods of Application or Experimental Procedures : This compound can act as an initiator in the synthesis of bromine-terminated polystyrene via atom transfer radical polymerization .
- Results or Outcomes : The result is a bromine-terminated polystyrene, which can be further used in various applications, such as the creation of block copolymers .
Asymmetric Esterification of Benzoic Acid
- Scientific Field : Organic Chemistry .
- Summary of the Application : “1-(Bromomethyl)-3-(methylsulfonyl)benzene” can be used in the asymmetric esterification of benzoic acid .
- Methods of Application or Experimental Procedures : This compound can act as an initiator in the presence of a chiral cyclic guanidine .
- Results or Outcomes : The result is an asymmetric ester of benzoic acid, which can be further used in various applications, such as the creation of chiral molecules .
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-3-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXBZWXKAYJVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625732 | |
| Record name | 1-(Bromomethyl)-3-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-(methylsulfonyl)benzene | |
CAS RN |
82657-76-9 | |
| Record name | 1-(Bromomethyl)-3-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3-methanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


